molecular formula C18H25BN2O3 B2441776 1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 1569085-44-4

1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B2441776
CAS No.: 1569085-44-4
M. Wt: 328.22
InChI Key: CVJHWVBDVVTAPL-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a useful research compound. Its molecular formula is C18H25BN2O3 and its molecular weight is 328.22. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O3/c1-13-16(19-23-17(2,3)18(4,5)24-19)12-21(20-13)11-14-7-9-15(22-6)10-8-14/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHWVBDVVTAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 1569085-44-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25BN2O3C_{18}H_{25}BN_{2}O_{3}, with a molecular weight of 328.21 g/mol. The structure features a pyrazole ring substituted with a methoxybenzyl group and a boron-containing dioxaborolane moiety.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the boron atom is particularly significant as it can facilitate interactions with biomolecules through coordination chemistry.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds in the pyrazole family have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways which are critical in cancer cell survival and growth .
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses. Similar pyrazole derivatives have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro . This suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Some studies indicate that pyrazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study on PI3K Inhibition A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit PI3Kδ with IC50 values in the low nanomolar range . This indicates that structural modifications can enhance potency and selectivity.
Inflammation Modulation Research showed that certain pyrazole derivatives could significantly decrease TNF-alpha levels in macrophages . This highlights their potential as anti-inflammatory agents.
Neuroprotection In vitro studies demonstrated that pyrazole compounds could protect against glutamate-induced toxicity in neuronal cell lines , suggesting a mechanism for neuroprotection.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In a study assessing various pyrazole derivatives, it was found that the presence of the dioxaborolane moiety enhances the compound's cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1HeLa15
2MCF-712
3A54910

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural similarity to known antimicrobial agents suggests it may interact with microbial targets effectively.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli20 µg/mL
BS. aureus15 µg/mL
CP. aeruginosa25 µg/mL

Polymer Chemistry

The unique boron-containing structure of this compound allows for its use in polymer chemistry as a cross-linking agent or modifier. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Table 3: Properties of Polymers Modified with Boron Compounds

Polymer TypeModification Level (%)Thermal Stability (°C)
Polycarbonate5250
Polyurethane10230
Epoxy Resin15260

Study on Anticancer Mechanisms

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and tested their efficacy against cancer cell lines. The study highlighted that the incorporation of the boron moiety significantly improved the selectivity and potency of these compounds against tumor cells compared to traditional chemotherapeutics.

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial properties of similar compounds found that those with a dioxaborolane structure exhibited enhanced activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves Suzuki-Miyaura cross-coupling and alkylation steps. For example:

  • Step 1 : Alkylation of intermediates (e.g., 3-(bromomethyl)benzaldehyde) with pyrazole derivatives under K₂CO₃/KI in DMF at 25–100°C (yields: 6–82%) .
  • Step 2 : Suzuki coupling with boronate esters using PdCl₂(PPh₃)₂ or PdEnCat TPP30 catalysts, Na₂CO₃, and THF/MeCN-H₂O at 100–105°C (yields: 59–77%) .
  • Borylation : Reaction of brominated precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Pd₂(dba)₃/X-Phos catalysis in dioxane (e.g., 72% yield) .

Q. Key Reaction Conditions :

StepCatalysts/ReagentsSolventTemp (°C)YieldReference
AlkylationK₂CO₃, KIDMF25–1006–82%
Suzuki CouplingPdCl₂(PPh₃)₂, Na₂CO₃THF10077%
BorylationPd₂(dba)₃, X-PhosDioxane10072%

Q. Which characterization techniques confirm the compound’s structure?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves steric effects of the methoxybenzyl and dioxaborolane groups .
  • NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm). IR confirms C=O or B-O stretches (e.g., 1350–1450 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 369.22) .

Q. What are typical Suzuki-Miyaura reaction conditions for this boronate ester?

  • Catalyst : PdCl₂(PPh₃)₂ or PdEnCat TPP30 .
  • Base : Na₂CO₃ or Cs₂CO₃ in biphasic solvents (THF/H₂O or MeCN/H₂O) .
  • Temperature : 100–130°C under microwave irradiation for accelerated kinetics .
  • Yields : 59–77% for coupling with aryl halides .

Advanced Research Questions

Q. How can Suzuki coupling yields be optimized for this compound?

  • Catalyst tuning : Replace PdCl₂(PPh₃)₂ with X-Phos ligands to reduce steric hindrance from the dioxaborolane group .
  • Solvent optimization : Use anhydrous MeCN instead of THF to minimize hydrolysis of the boronate ester .
  • Temperature control : Microwave-assisted heating (130°C) shortens reaction time and improves reproducibility .

Q. How to resolve discrepancies between NMR and X-ray crystallography data?

  • Dynamic effects : NMR may average conformations (e.g., rotation of the methoxybenzyl group), while X-ray captures static structures. Use low-temperature NMR (−40°C) to "freeze" conformers .
  • Crystal packing : SHELX refinement accounts for intermolecular interactions (e.g., π-stacking) that distort bond angles vs. solution-state NMR .

Q. How does the pyrazole ring’s electronic environment affect reactivity?

  • Electron-donating groups (e.g., 4-methoxybenzyl) increase boronate ester stability but reduce electrophilicity in cross-coupling.
  • Steric effects : The 3-methyl group hinders transmetallation in Suzuki reactions, requiring bulky ligands (e.g., X-Phos) for efficient catalysis .

Q. What challenges arise when scaling synthesis from mg to gram quantities?

  • Purification : Column chromatography becomes inefficient; switch to recrystallization (e.g., dioxane/hexane mixtures) .
  • Exothermicity : Control boronate ester formation via slow addition of borolane to avoid side reactions .

Q. Can computational methods predict cross-coupling regioselectivity?

  • DFT calculations : Model transition states to predict coupling sites. For example, the boronate ester’s para position is more reactive than ortho due to lower steric energy .
  • Docking studies : Assess steric maps to optimize ligand choice (e.g., X-Phos vs. SPhos) .

Q. How does steric hindrance impact catalytic applications?

  • The tetramethyl dioxaborolane group slows transmetallation in Pd-catalyzed reactions. Solutions:
    • Use microwave heating to overcome kinetic barriers .
    • Employ bulky ligands (e.g., DavePhos) to shield the Pd center .

Q. How to design derivatives for kinase inhibition with improved solubility?

  • Structural modifications :
    • Replace 4-methoxybenzyl with hydrophilic groups (e.g., morpholine) .
    • Introduce polar substituents (e.g., -SO₂NH₂) at the pyrazole 5-position .
  • In vitro testing : Use Aurora-A kinase co-crystallization (PDB: 4ZPH) to validate binding modes .

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